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Compound of Interest

Compound Name: 2,5-Dihydroxypyridine

Cat. No.: B106003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,5-dihydroxypyridine against a

selection of other significant pyridine derivatives, including nicotinic acid (Vitamin B3),

isonicotinic acid, picolinic acid, 2,3-dihydroxypyridine, and 2,6-dihydroxypyridine. Pyridine and

its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous

pharmaceuticals due to their versatile biological activities.[1][2][3][4] This document aims to

equip researchers with a comparative overview of their physicochemical properties, biological

activities, and toxicological profiles, supported by available experimental data and detailed

methodologies.

Physicochemical Properties
A fundamental understanding of the physicochemical properties of these derivatives is crucial

for predicting their behavior in biological systems and for designing novel therapeutics. The

following table summarizes key properties for each compound.
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Property
2,5-
Dihydrox
ypyridine

Nicotinic
Acid

Isonicotin
ic Acid

Picolinic
Acid

2,3-
Dihydrox
ypyridine

2,6-
Dihydrox
ypyridine

Molecular

Formula

C₅H₅NO₂[5

]

C₆H₅NO₂[6

]

C₆H₅NO₂[7

]
C₆H₅NO₂

C₅H₅NO₂[8

]

C₅H₅NO₂[9

]

Molecular

Weight (

g/mol )

111.1[5] 123.11[6] 123.11[7] 123.11 111.10[10] 111.10[9]

Melting

Point (°C)
250-260[5] 237[11] ≥300[7]

136-

138[12]

245 (dec.)

[13]
190-191[9]

pKa

8.51

(Predicted)

[5]

2.0,

4.85[11]
4.96[7] 0.99[14] - -

Solubility in

Water
Soluble 18 g/L[11]

5.2 g/L (20

°C)[7]

Slightly

soluble

(0.41%)

[12]

Soluble[13]
Soluble (41

g/L)[9]

Biological Activities and Performance Data
Pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer,

antimicrobial, and antioxidant effects.[15][16] While quantitative data for 2,5-
dihydroxypyridine is limited in the available literature, this section presents a comparative

overview of the activities of other pyridine derivatives to serve as a benchmark.

Anticancer Activity
Several pyridine derivatives have demonstrated significant cytotoxic effects against various

cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying

a compound's potency in inhibiting cancer cell growth.
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Compound Cell Line IC50 (µM) Reference

Pyridine Derivative

H42
SKOV3 (Ovarian) 0.87 [17]

Pyridine Derivative

H42
A2780 (Ovarian) 5.4 [17]

Pyridine-urea

derivative
MGC-803 (Gastric) 0.038 [1]

Imidazo[1,2-a]pyridine

derivative
MGC-803 (Gastric) 0.038 [1]

Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial

agent that prevents the visible growth of a microorganism.

Compound Microorganism MIC (µg/mL) Reference

Isonicotinic acid

hydrazide derivatives
S. aureus - [11]

Isonicotinic acid

hydrazide derivatives
B. subtilis - [11]

Isonicotinic acid

hydrazide derivatives
E. coli - [11]

Pyridonethiols 89b,

89c
B. subtilis - [11]

Note: Specific MIC values for the listed compounds were not provided in the source material,

but their activity was noted.

Antioxidant Activity
The antioxidant potential of pyridine derivatives can be assessed by their ability to scavenge

free radicals, often quantified by the IC50 value in assays like the DPPH (2,2-diphenyl-1-
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picrylhydrazyl) radical scavenging assay.

Compound Assay IC50 Reference

Isoniazid (ID) DPPH 7.50 x 10⁻⁶ M [18]

Isoniazid (ID) ABTS 1.60 x 10⁻⁵ M [18]

Pyridoxine (PE) DPPH Moderate Activity [18]

Nicotinamide (NE) DPPH Weakest Performance [18]

Toxicological Profile
The safety profile of a compound is a critical aspect of its potential for therapeutic development.

The median lethal dose (LD50) is a common measure of acute toxicity.

Compound Route Species LD50 (mg/kg) Reference

1-(2,5-

dihydroxyphenyl)

-3-pyridine-2-il-

propenone

(DPP)

Oral Mice >5000 [6][7]

Nicotinic Acid Oral Rat 7000

Isonicotinic Acid Oral Rat 5000 [1]

Picolinic Acid Oral Rat 2000 [4]

2-

Hydroxypyridine
Oral Rat 124 [19]

2,3-

Dihydroxypyridin

e

- -
Data not

available
[20]

2,6-

Dihydroxypyridin

e

- -
Data not

available
-
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Note: The toxicity data for 2,5-dihydroxypyridine is for a derivative, 1-(2,5-dihydroxyphenyl)-3-

pyridine-2-il-propenone (DPP), which is classified under category 5 of the Globally Harmonized

Classification System, indicating low acute toxicity.[6][7]

Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by 2,5-dihydroxypyridine are not extensively

detailed, its classification as a dihydropyridine suggests potential interaction with purinergic

receptors, such as the P2X5 receptor. P2X receptors are ATP-gated ion channels involved in

various physiological processes.[6] The P2X5 receptor, in particular, is implicated in glucose

metabolism and the expression of thermogenic genes.[3]

Extracellular ATP

P2X5 Receptor

 Binds to

Ion Channel Opening

 Activates

Ca²⁺ Influx

Downstream Signaling
(e.g., Kinase Cascades)

Cellular Response
(e.g., Gene Expression,

Metabolic Changes)
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Click to download full resolution via product page

P2X5 Receptor Signaling Pathway

Experimental Protocols
Standardized experimental protocols are essential for the reproducible evaluation of the

biological activities of pyridine derivatives.

Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell metabolic activity, which is an indicator of cell viability.

Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours to

allow for attachment.

Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives

and incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 value.

Antimicrobial Susceptibility Testing: Agar Dilution
Method
The agar dilution method is a standard procedure to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.
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Preparation of Antimicrobial Plates: Prepare a series of agar plates containing serial dilutions

of the pyridine derivatives.

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

Inoculation: Spot-inoculate the surface of each agar plate with the microbial suspension.

Incubation: Incubate the plates under appropriate conditions for 16-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the microorganism.

Compound Synthesis & Characterization
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General Experimental Workflow

Conclusion
This comparative guide highlights the therapeutic potential of 2,5-dihydroxypyridine and

related pyridine derivatives. While direct quantitative performance data for 2,5-
dihydroxypyridine is an area requiring further investigation, the compiled data for other

derivatives provides a valuable benchmark for researchers. The diverse biological activities,

coupled with generally favorable toxicological profiles, underscore the continued importance of

the pyridine scaffold in the development of novel therapeutics. The provided experimental
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protocols and workflow diagrams offer a foundational framework for future comparative studies

in this promising area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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